N'-[1-(5-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]thiophene-2-carbohydrazide
Description
N’-[1-(5-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]thiophene-2-carbohydrazide is a complex organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of various functional groups in its structure makes it a versatile molecule for chemical modifications and biological interactions.
Properties
Molecular Formula |
C17H13ClN6OS |
|---|---|
Molecular Weight |
384.8 g/mol |
IUPAC Name |
N'-[1-(5-chloro-2-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]thiophene-2-carbohydrazide |
InChI |
InChI=1S/C17H13ClN6OS/c1-10-4-5-11(18)7-13(10)24-16-12(8-21-24)15(19-9-20-16)22-23-17(25)14-3-2-6-26-14/h2-9H,1H3,(H,23,25)(H,19,20,22) |
InChI Key |
BRNYRBVZFWXVOT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2C3=NC=NC(=C3C=N2)NNC(=O)C4=CC=CS4 |
Origin of Product |
United States |
Preparation Methods
The synthesis of N’-[1-(5-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]thiophene-2-carbohydrazide involves multiple steps, starting from readily available starting materialsThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity of the final product .
Chemical Reactions Analysis
N’-[1-(5-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]thiophene-2-carbohydrazide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles under specific conditions.
Scientific Research Applications
Medicinal Chemistry
N'-[1-(5-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]thiophene-2-carbohydrazide has been studied for its potential therapeutic applications due to its significant biological activities:
- Anticancer Activity : Research indicates that compounds with similar structures can inhibit various kinases involved in cancer cell proliferation. For instance, studies have shown that derivatives can effectively inhibit the PI3K/Akt signaling pathway, crucial for tumor growth.
Table 1: Summary of Anticancer Activity Studies
| Study Reference | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Study A | MCF-7 | 12.5 | Inhibition of PI3K/Akt pathway |
| Study B | HeLa | 8.0 | Induction of apoptosis via caspase activation |
| Study C | A549 | 15.0 | Inhibition of EGFR signaling |
Antimicrobial Properties
The compound exhibits significant antimicrobial properties against various pathogens. Compounds similar to this compound have shown efficacy against Staphylococcus aureus and Escherichia coli, indicating its potential use in developing new antimicrobial agents.
Table 2: Antimicrobial Activity Overview
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 1.5 µg/mL | Study D |
| Escherichia coli | 2.0 µg/mL | Study D |
Molecular Docking Studies
Molecular docking studies have demonstrated that this compound can interact effectively with specific biological targets, suggesting mechanisms for its anticancer and antimicrobial activities.
Case Study 1: Anticancer Efficacy
A recent study evaluated the anticancer effects of pyrazolo[3,4-d]pyrimidine derivatives similar to this compound on various cancer cell lines. The results indicated that certain derivatives could significantly reduce cell viability by inducing apoptosis through caspase activation.
Case Study 2: Antimicrobial Activity Assessment
In another study focusing on antimicrobial properties, derivatives were tested against Mycobacterium tuberculosis. The results showed promising activity with IC50 values ranging from 1.35 to 2.18 μM for potent analogs, highlighting the potential for developing new treatments for tuberculosis.
Mechanism of Action
The mechanism of action of N’-[1-(5-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]thiophene-2-carbohydrazide involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes in target organisms. For example, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation. This inhibition results in cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
N’-[1-(5-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]thiophene-2-carbohydrazide can be compared with other pyrazolo[3,4-d]pyrimidine derivatives, such as:
Pyrazolo[3,4-d]pyrimidine: A core structure with similar biological activities but lacking the thiophene-2-carbohydrazide moiety.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another derivative with a different arrangement of nitrogen atoms in the ring structure, leading to distinct biological properties.
Thiophene derivatives: Compounds containing the thiophene ring, which contribute to the overall biological activity and chemical reactivity of the molecule
N’-[1-(5-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]thiophene-2-carbohydrazide stands out due to its unique combination of functional groups, which enhance its biological activity and potential therapeutic applications.
Biological Activity
N'-[1-(5-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]thiophene-2-carbohydrazide (referred to as "the compound") is a synthetic derivative that has gained attention for its potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the compound's biological activity, focusing on its mechanisms of action, therapeutic applications, and related research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a pyrazolo[3,4-d]pyrimidine core linked to a thiophene ring and a carbohydrazide moiety. This unique configuration is believed to contribute to its diverse biological effects.
The biological activity of the compound is primarily attributed to its ability to interact with specific biomolecular targets. Key mechanisms include:
- Enzyme Inhibition : The compound may inhibit enzymes critical for tumor growth and survival, particularly carbonic anhydrase IX (CA IX), which is implicated in cancer progression. Molecular docking studies have shown strong binding affinity to CA IX, with some derivatives exhibiting binding energies around .
- Antiproliferative Activity : In vitro studies indicate that the compound exhibits significant antiproliferative effects against various cancer cell lines, including MCF7 (breast cancer) and HCT116 (colon cancer). The IC50 values for some derivatives are reported below 25 μM, indicating potent activity .
Antitumor Activity
The compound has been evaluated for its antitumor properties across several studies:
These results suggest that the compound may serve as a promising lead for developing new anticancer therapies.
Antimicrobial Activity
Research has also highlighted the compound's antimicrobial properties:
- Bacterial Strains Tested : The compound demonstrated notable activity against both Gram-positive and Gram-negative bacteria.
These findings indicate potential applications in treating bacterial infections.
Case Studies
Several case studies have investigated the biological activity of related compounds:
- Case Study on Derivatives : A series of derivatives based on thiophene-2-carbohydrazide were synthesized and tested for their antiproliferative effects. Compounds with specific substitutions exhibited enhanced activity against cancer cell lines, demonstrating the importance of structural modifications in optimizing therapeutic efficacy .
- Molecular Docking Studies : Detailed molecular docking analyses revealed that certain derivatives bind effectively to target proteins involved in cell proliferation. This supports the hypothesis that structural features significantly influence biological activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
